molecular formula C18H42O6P3S6S B3367026 Antimony O,O'-di-n-propyl phosphorodithioate CAS No. 15874-48-3

Antimony O,O'-di-n-propyl phosphorodithioate

Cat. No.: B3367026
CAS No.: 15874-48-3
M. Wt: 761.6 g/mol
InChI Key: LJFZXKPXORQNRR-UHFFFAOYSA-K
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Description

Antimony O,O’-di-n-propyl phosphorodithioate is a chemical compound with the molecular formula C18H42O6P3S6Sb. It is also known as antimony tris(O,O-dipropyl) tris(dithiophosphate). This compound is characterized by its unique structure, which includes antimony coordinated with three phosphorodithioate ligands. It is commonly used in various industrial applications due to its specific chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antimony O,O’-di-n-propyl phosphorodithioate typically involves the reaction of antimony trioxide (Sb2O3) with O,O’-di-n-propyl phosphorodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or xylene. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Antimony O,O’-di-n-propyl phosphorodithioate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Antimony O,O’-di-n-propyl phosphorodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony oxides, while reduction can produce antimony metal or lower oxidation state compounds .

Scientific Research Applications

Antimony O,O’-di-n-propyl phosphorodithioate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used as an additive in lubricants and as a stabilizer in polymer production

Mechanism of Action

The mechanism of action of Antimony O,O’-di-n-propyl phosphorodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways depending on its binding affinity and the nature of the target molecule. The phosphorodithioate ligands play a crucial role in modulating the compound’s activity by coordinating with metal ions or other functional groups .

Comparison with Similar Compounds

Similar Compounds

  • Antimony tris(O,O-dipentyl) tris(dithiophosphate)
  • Antimony tris(O,O-bis(2-ethylhexyl)) tris(dithiophosphate)
  • Phosphorodithioic acid, O,O-dipropyl ester, antimony salt

Uniqueness

Antimony O,O’-di-n-propyl phosphorodithioate is unique due to its specific ligand structure and the resulting chemical properties. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and application potential in various fields .

Properties

IUPAC Name

antimony(3+);dipropoxy-sulfanylidene-sulfido-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H15O2PS2.Sb/c3*1-3-5-7-9(10,11)8-6-4-2;/h3*3-6H2,1-2H3,(H,10,11);/q;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFZXKPXORQNRR-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOP(=S)(OCCC)[S-].CCCOP(=S)(OCCC)[S-].CCCOP(=S)(OCCC)[S-].[Sb+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H42O6P3S6Sb
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

107-56-2 (Parent)
Record name Antimony O,O'-di-n-propyl phosphorodithioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015874483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2065965
Record name Antimony tris(O,O-dipropyl) tris(dithiophosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

761.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphorodithioic acid, O,O-dipropyl ester, antimony(3+) salt (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

15874-48-3
Record name Antimony O,O'-di-n-propyl phosphorodithioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015874483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorodithioic acid, O,O-dipropyl ester, antimony(3+) salt (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Antimony tris(O,O-dipropyl) tris(dithiophosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Antimony tris[O,O-dipropyl] tris(dithiophosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.349
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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